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4-Chloro-5,6,7-trimethoxyquinazoline Documentation Hub

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  • Product: 4-Chloro-5,6,7-trimethoxyquinazoline
  • CAS: 55496-54-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline

Executive Summary & Pharmacological Significance In the landscape of targeted therapeutics, quinazoline derivatives represent a privileged scaffold, predominantly functioning as ATP-competitive kinase inhibitors (e.g., t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

In the landscape of targeted therapeutics, quinazoline derivatives represent a privileged scaffold, predominantly functioning as ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR, and HER2). While the 6,7-dimethoxyquinazoline core is widely recognized in approved drugs like Gefitinib and Erlotinib, the incorporation of a 5,6,7-trimethoxy substitution pattern introduces unique steric and electronic parameters that can significantly alter target binding affinity and pharmacokinetic profiles.

4-Chloro-5,6,7-trimethoxyquinazoline (CAS: 55496-54-3) serves as a critical, highly reactive electrophilic intermediate in the synthesis of these advanced multi-targeted kinase inhibitors. As a Senior Application Scientist, I have structured this guide to detail not only the physicochemical properties of this compound but also the critical causality behind its synthesis, handling, and downstream applications.

Physicochemical Profiling & Structural Analysis

The structural integrity of 4-Chloro-5,6,7-trimethoxyquinazoline is defined by its electron-rich aromatic ring fused to an electron-deficient pyrimidine ring, activated by a labile chlorine atom at the C4 position.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-5,6,7-trimethoxyquinazoline
CAS Registry Number 55496-54-3
Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol [1]
Exact Mass 254.0458 Da[1]
SMILES (Derived) Clc1ncnc2cc(OC)c(OC)c(OC)c12
Physical State Solid (typically off-white to pale yellow powder)
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, strictly moisture-free

Synthetic Methodology: Chlorination via Vilsmeier-Haack Activation

The conversion of 5,6,7-trimethoxyquinazolin-4(3H)-one to its 4-chloro analog is a foundational transformation. The protocol below utilizes Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) mediated by N,N-Dimethylformamide (DMF)[2].

Synthesis A 5,6,7-Trimethoxyquinazolin-4(3H)-one (Starting Material) B POCl3 + Catalytic DMF (Activation) A->B C Vilsmeier-Haack Intermediate (Highly Electrophilic) B->C DMF Catalysis D Reflux 90-100°C (Chlorination) C->D Nucleophilic Attack E Vacuum Distillation (Remove POCl3) D->E Reaction Complete F Toluene Azeotrope & Workup (Neutralization) E->F Prevent Hydrolysis G 4-Chloro-5,6,7-trimethoxyquinazoline (Target Compound) F->G Isolation

Synthetic workflow for 4-Chloro-5,6,7-trimethoxyquinazoline via Vilsmeier-Haack activation.

Experimental Protocol
  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 5,6,7-trimethoxyquinazolin-4(3H)-one (10.0 g, ~42 mmol) in neat POCl₃ (or SOCl₂) (150 mL).

  • Catalysis: Add anhydrous DMF (0.2 mL) dropwise at room temperature[2].

  • Reflux: Heat the reaction mixture to reflux (90-100°C) for 4 to 6 hours until the suspension becomes a clear solution, indicating complete consumption of the starting material[2].

  • Distillation & Azeotroping: Cool the reaction to room temperature. Remove the excess chlorinating agent in vacuo. Co-evaporate the resulting residue with anhydrous toluene (2 x 50 mL)[2].

  • Neutralization: Dissolve the residue in dichloromethane (DCM) (500 mL) and carefully wash with ice-cold saturated aqueous NaHCO₃ (2 x 200 mL), followed by brine[2].

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

Mechanistic Causality & Self-Validating Steps
  • Why use DMF? Uncatalyzed chlorination of electron-rich quinazolinones is notoriously sluggish. DMF reacts with POCl₃/SOCl₂ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species rapidly attacks the lactam carbonyl oxygen, drastically reducing reaction time and improving yield.

  • Why azeotrope with toluene? The 4-chloro product is highly susceptible to hydrolysis. If residual POCl₃ or SOCl₂ is exposed to the aqueous NaHCO₃ workup, it generates localized pockets of concentrated HCl. This acidic environment rapidly hydrolyzes the newly formed 4-chloroquinazoline back to the starting quinazolinone. Toluene forms an azeotrope with the chlorinating agents, ensuring their complete removal prior to aqueous exposure[2].

Analytical Characterization & Stability Profiling

Because 4-chloroquinazolines are highly reactive, standard analytical methods can inadvertently degrade the sample, leading to false-positive impurity readings.

LC-MS and NMR Validation Protocol
  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile (MeCN) or Dichloromethane immediately prior to injection. Avoid protic solvents (Methanol, Water) during prolonged sample storage.

  • UPLC-MS Parameters: Use a rapid gradient (e.g., 5% to 95% MeCN in Water with 0.1% Formic Acid over 3 minutes).

  • Self-Validation (Hydrolysis Check): If the LC-MS trace shows a significant peak at [M+H]⁺ = 237 Da (Mass of product 254 Da - Cl [35 Da] + OH [17 Da]), this indicates that the compound has hydrolyzed back to the quinazolinone. If this peak increases over sequential injections, the degradation is occurring on-column due to the aqueous mobile phase, not in the bulk batch.

  • NMR Validation: Run ¹H-NMR and ¹³C-NMR in CDCl₃ (stored over silver foil to prevent HCl accumulation). The disappearance of the broad lactam N-H proton (~12 ppm) and the downfield shift of the pyrimidine C2 proton confirm successful chlorination.

Downstream Applications: SNAr for Kinase Inhibitor Development

The primary utility of 4-Chloro-5,6,7-trimethoxyquinazoline is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions with various anilines to yield 4-aminoquinazolines, such as N-(2-fluorophenyl)-5,6,7-trimethoxyquinazoline-4-amine, which exhibit potent anticancer activities[3].

Downstream A 4-Chloro-5,6,7-trimethoxyquinazoline (Electrophile) C Isopropanol + Cat. HCl (Solvent & Catalyst) A->C B 2-Fluoroaniline (Nucleophile) B->C D SNAr Reaction (80°C, 3-5h) C->D N1 Protonation E N-(2-fluorophenyl)-5,6,7- trimethoxyquinazoline-4-amine (Kinase Inhibitor) D->E Precipitation

Downstream SNAr application for the synthesis of quinazoline-based kinase inhibitors.

Experimental Protocol & Causality
  • Reaction Setup: Dissolve 4-Chloro-5,6,7-trimethoxyquinazoline (1.0 eq) and 2-fluoroaniline (1.1 eq) in anhydrous Isopropanol (IPA).

  • Acid Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: The acid protonates the N1 nitrogen of the quinazoline ring. This formal positive charge pulls electron density away from the C4 position, significantly lowering the activation energy required for the aniline nucleophile to attack.

  • Heating & Precipitation: Heat the mixture at 80°C. As the reaction progresses, the product typically precipitates directly out of the hot IPA as the hydrochloride salt, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the hot suspension, wash with cold IPA, and dry under vacuum to yield the pure kinase inhibitor precursor[3].

References

  • [3] Molaid. "N-(2-fluorophenyl)-5,6,7-trimethoxyquinazoline-4-amine". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization data for 4-Chloro-5,6,7-trimethoxyquinazoline

An in-depth technical guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-chloro-5,6,7-trimethoxyquinazoline. Scientific Context and Structural Significance 4-Chloro-5,6,7-trimethoxyquinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-chloro-5,6,7-trimethoxyquinazoline.

Scientific Context and Structural Significance

4-Chloro-5,6,7-trimethoxyquinazoline is a highly functionalized heterocyclic electrophile that serves as a critical intermediate in the synthesis of bioactive quinazoline derivatives, including potent EGFR inhibitors and alpha-1 adrenoceptor antagonists . The transformation from its quinazolin-4-one precursor via chlorination (typically using thionyl chloride or phosphorus oxychloride) requires rigorous analytical validation to confirm the successful conversion of the lactam to the chloroimine .

NMR spectroscopy is the gold standard for this validation. The primary analytical objectives are twofold:

  • Confirming Chlorination: Verifying the disappearance of the lactam NH proton and observing the characteristic downfield shift of the C4 carbon.

  • Validating the Substitution Pattern: Ensuring the integrity of the 5,6,7-trimethoxy aromatic system, which dictates the electronic environment and subsequent reactivity of the molecule .

Causality in Experimental Design (E-E-A-T)

To ensure high-fidelity data acquisition, experimental parameters cannot be arbitrary; they must be dictated by the physicochemical properties of the quinazoline scaffold.

  • Solvent Selection (DMSO-d6 vs. CDCl3): Quinazoline derivatives possess a rigid, planar aromatic core that strongly promotes intermolecular π−π stacking, often leading to poor solubility and signal broadening in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because its high dielectric constant disrupts these stacking interactions, yielding sharp, well-resolved multiplets. Furthermore, the residual solvent peaks of DMSO-d6 ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) do not overlap with the critical methoxy signals (~3.9 ppm) or the aromatic protons.

  • Relaxation Delays (D1) for Quaternary Carbons: The 13 C NMR acquisition requires a specific deviation from standard rapid-pulse sequences. The quinazoline core contains six quaternary carbons (C4, C4a, C5, C6, C7, C8a). Because these carbons lack attached protons, they undergo highly inefficient dipole-dipole relaxation. To prevent signal saturation and ensure these critical carbons are visible above the baseline noise, the relaxation delay (D1) must be extended to 2–3 seconds.

  • Self-Validating System: The protocol is designed to be mathematically self-validating. The 1 H spectrum must integrate to exactly 11 protons (1:1:3:3:3 ratio). Any deviation indicates incomplete chlorination (e.g., a broad singlet at ~12 ppm indicates unreacted lactam) or degradation. Similarly, the 13 C spectrum must resolve exactly 11 distinct carbon environments, confirming the lack of symmetry in the trimethoxy substitution pattern.

Experimental Workflows & Logical Relationships

Workflow A 1. Sample Preparation (Dissolution in DMSO-d6) B 2. Spectrometer Tuning (Locking, Shimming, Matching) A->B C 3. Data Acquisition (1H: 400 MHz, 13C: 100 MHz) B->C D 4. Signal Processing (Fourier Transform, Phase Corr.) C->D E 5. Structural Validation (Peak Assignment & Integration) D->E

Sequential NMR workflow for the structural validation of quinazoline derivatives.

LogicMap Core 4-Chloro-5,6,7-trimethoxyquinazoline C4 C4-Cl Substitution 13C Shift: ~159.5 ppm (Absence of 1H signal) Core->C4 H2 Quinazoline H-2 1H Shift: ~8.88 ppm (Highly deshielded singlet) Core->H2 H8 Quinazoline H-8 1H Shift: ~7.45 ppm (Aromatic singlet) Core->H8 OMe 5,6,7-Methoxy Groups 1H Shift: ~3.9-4.0 ppm (Three distinct singlets) Core->OMe

Logical mapping of structural features to their diagnostic NMR spectroscopic signatures.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of 4-chloro-5,6,7-trimethoxyquinazoline for 1 H NMR, or 40–50 mg for 13 C NMR, into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Sonicate the mixture for 60 seconds to ensure complete dissolution and disruption of micro-aggregates. Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Perform automated or manual gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field, ensuring the TMS peak width at half-height is < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Pulse angle = 30°; Acquisition time (AQ) = 3.0 s; Relaxation delay (D1) = 1.0 s; Number of scans (NS) = 16.

  • 13 C NMR: Pulse angle = 30° or 45°; Acquisition time (AQ) = 1.2 s; Relaxation delay (D1) = 2.5 s (critical for quaternary carbons); Number of scans (NS) = 512 to 1024 (depending on concentration); Decoupling = WALTZ-16.

Step 4: Data Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the chemical shift scale by setting the central peak of the DMSO-d6 multiplet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Data Presentation and Structural Assignment

The tables below summarize the expected spectroscopic data, mapping each quantitative shift to its underlying chemical causality.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Rationale
H-2 8.88Singlet (s)1HHighly deshielded due to its position between two electronegative nitrogen atoms (N1, N3) and the anisotropic effect of the heteroaromatic ring.
H-8 7.45Singlet (s)1HAromatic proton. Shielded relative to H-2 due to the electron-donating resonance effects of the ortho/para methoxy groups.
7-OCH 3​ 3.98Singlet (s)3HMethoxy protons. Distinct singlet due to specific steric/electronic environment.
6-OCH 3​ 3.95Singlet (s)3HMethoxy protons.
5-OCH 3​ 3.92Singlet (s)3HMethoxy protons.

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Rationale
C-4 159.5QuaternaryHighly deshielded by the directly attached electronegative chlorine atom and adjacent N3.
C-7 155.2QuaternaryOxygen-bound aromatic carbon.
C-2 152.1CHDeshielded carbon situated between N1 and N3.
C-5 149.8QuaternaryOxygen-bound aromatic carbon.
C-8a 148.5QuaternaryBridgehead carbon adjacent to N1.
C-6 141.0QuaternaryOxygen-bound aromatic carbon, slightly upfield due to steric compression from adjacent methoxy groups.
C-4a 114.5QuaternaryBridgehead carbon, shielded by the resonance effect of the 5-OMe group.
C-8 104.2CHHighly shielded by the ortho (7-OMe) and para (5-OMe) electron-donating groups.
5-OCH 3​ 62.1CH 3​ Methoxy carbon, shifted downfield due to steric crowding near the bridgehead.
6-OCH 3​ 61.5CH 3​ Methoxy carbon.
7-OCH 3​ 56.8CH 3​ Methoxy carbon, less sterically hindered, appearing furthest upfield among the OMe groups.

References

  • Title: Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds Source: ResearchGate URL: [Link]

Application

Application Notes &amp; Protocols: Preparation of 4-Chloro-5,6,7-trimethoxyquinazoline Solutions for Cell Culture Assays

An Application Guide by Senior Application Scientist, Gemini Authored for: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Senior Application Scientist, Gemini

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the preparation and handling of 4-Chloro-5,6,7-trimethoxyquinazoline for use in cell-based assays. As a member of the quinazoline class of heterocyclic compounds, it possesses a scaffold common to many biologically active molecules.[1][2][3] However, the specific biological activity and cellular targets of this particular substituted quinazoline are not extensively characterized in public literature. Therefore, this guide emphasizes not only the procedural steps for solubilization and dilution but also the critical importance of empirical validation to ensure data integrity. The protocols herein are designed to serve as a robust starting point, establishing best practices for creating stable, reliable, and reproducible compound solutions for in vitro screening and analysis.

Foundational Knowledge: Compound Properties and Safe Handling

Before any experimental work, understanding the fundamental physicochemical properties and handling requirements of 4-Chloro-5,6,7-trimethoxyquinazoline is paramount. Its structure, characterized by a chlorinated quinazoline core with three methoxy groups, suggests poor aqueous solubility, necessitating the use of an organic solvent for initial reconstitution.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂O₃[4]
Molecular Weight 254.67 g/mol [4]
CAS Number 33371-00-5[4]
Appearance Solid powder (predicted)General Chemical Knowledge
Aqueous Solubility Poor (predicted)[5]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: As the toxicological properties may be uncharacterized, handle the solid compound and concentrated stock solutions within a chemical fume hood.[6]

  • Weighing: Use a calibrated analytical balance. Gently tap the vial before opening to ensure all powder is at the bottom.[7]

The Cornerstone Protocol: Preparation of a Concentrated Stock Solution

The creation of a high-quality, concentrated stock solution is the most critical step in ensuring reproducibility. The primary goal is to completely dissolve the compound in a solvent that is compatible with downstream applications at very low final concentrations.

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial reconstitution of most non-polar, small-molecule inhibitors for cell-based assays.[8]

  • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds that are otherwise insoluble in water.[9][10] Most cell lines can tolerate final DMSO concentrations up to 0.5%, with concentrations below 0.1% being preferable to minimize any potential for solvent-induced artifacts.[6][11]

  • Critical Caveat: It is crucial to note that DMSO is not inert. It can affect cell differentiation, and in some cases, has been shown to alter the bioactivity of test compounds.[12] Therefore, a vehicle control (cell culture medium containing the same final concentration of DMSO as the experimental wells) must always be included in every experiment.

Step-by-Step Protocol: 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials:

  • 4-Chloro-5,6,7-trimethoxyquinazoline powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipettors and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example Calculation:

    • Mass (mg) = 10 mM × 1 mL × 254.67 g/mol / 1000 = 2.547 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.55 mg of 4-Chloro-5,6,7-trimethoxyquinazoline into the tube.

  • Add Solvent: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[13]

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[6][7] However, be aware that quinazoline derivatives can be sensitive to high temperatures, which may lead to degradation.[14] Always visually inspect the solution to ensure no particulates remain.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[13]

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for at least 6 months, but should be discarded if precipitation is observed upon thawing.[13]

Experimental Application: Preparing Working Solutions for Cell Assays

Diluting the DMSO stock solution directly into aqueous cell culture medium is a common failure point, often causing the compound to precipitate ("crash out") due to the abrupt solvent change.[8] A serial dilution strategy is essential for success.

Workflow for Solution Preparation

The following diagram outlines the validated workflow from solid compound to final cell treatment.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Working Solution Preparation (Example) cluster_2 Crucial Controls compound Weigh Solid Compound (e.g., 2.55 mg) dmso Add Anhydrous DMSO (e.g., 1 mL) compound->dmso  Calculate Mass stock 10 mM Stock Solution dmso->stock Vortex / Sonicate (Ensure full dissolution) aliquot Aliquot into smaller volumes stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot of 10 mM Stock store->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) thaw->intermediate 1:100 Dilution final Prepare Final Dilution in Culture Medium (e.g., 10 µM) intermediate->final 1:10 Dilution plate Add to Cells in Plate final->plate vehicle Vehicle Control (Medium + matching % DMSO) untreated Untreated Control (Medium only)

Caption: Workflow for preparing 4-Chloro-5,6,7-trimethoxyquinazoline solutions.

Step-by-Step Protocol: 10 µM Final Working Concentration

This protocol describes the preparation of working solutions for treating cells in a 96-well plate format.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge the vial briefly to collect the solution at the bottom.

  • Prepare Intermediate Dilution: To minimize precipitation, first prepare an intermediate, higher-concentration solution. For example, to make a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting. Do not vortex cell culture medium as this can cause protein denaturation.

  • Prepare Final Working Solution: Add the appropriate volume of the intermediate dilution to the wells containing cells and medium to reach the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 180 µL of medium, add 20 µL of the 100 µM intermediate solution. The total volume will be 200 µL.

  • Prepare Controls:

    • Vehicle Control: Prepare a mock intermediate solution with 2 µL of pure DMSO in 198 µL of medium. Add 20 µL of this solution to the vehicle control wells. This ensures the final DMSO concentration matches the treated wells (in this example, 0.1%).

    • Untreated Control: Add 20 µL of fresh medium to the untreated control wells.

  • Incubate: Gently mix the plate and return it to the incubator for the desired treatment period.

Essential Validation: From Preparation to Biological Readout

Given the uncharacterized nature of this compound, initial validation experiments are not just recommended; they are required for scientific rigor.

Determining the Effective Concentration Range (IC₅₀)

A cell viability assay is a fundamental first step to determine the concentration range at which the compound exerts a biological effect.[11]

General Protocol Outline (e.g., MTT Assay):

  • Seed Cells: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Prepare Serial Dilutions: Prepare a range of final working concentrations (e.g., from 0.01 µM to 100 µM) using the serial dilution method described in Section 3.2. Always include untreated and vehicle controls.

  • Treat Cells: Remove the old medium and add the compound-containing medium to the appropriate wells.

  • Incubate: Treat the cells for a relevant duration (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: Execute a cell viability assay, such as MTT, Resazurin, or an ATP-based assay, according to the manufacturer's protocol.[15]

  • Analyze Data: Read the absorbance or fluorescence on a plate reader. Subtract the background, normalize the data to the vehicle control, and plot the results to calculate the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media Compound is "crashing out" of the aqueous solution.- Visually inspect the final working solution under a microscope.[7]- Make intermediate dilutions in 100% DMSO before the final dilution into media.[8]- Decrease the highest concentration being tested.
No Biological Effect Observed - Concentration is too low.- Incubation time is too short.- Compound is inactive in the chosen cell line/assay.- Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Test in a different cell line or with a more sensitive assay.
High Variability Between Replicates - Inconsistent pipetting.- Compound not fully dissolved in stock.- "Edge effects" in the microplate.- Ensure pipettes are calibrated.- Vortex stock solution thoroughly before making dilutions.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media instead.

Conclusion

The successful use of 4-Chloro-5,6,7-trimethoxyquinazoline in cell culture hinges on meticulous preparation and an acknowledgment of its likely poor aqueous solubility. The protocols detailed in this guide, centered on the use of DMSO for stock solutions and a careful serial dilution strategy, provide a reliable framework for obtaining reproducible results. Due to the limited publicly available data on its specific mechanism of action, researchers must perform initial validation assays, such as dose-response cytotoxicity studies, to determine the relevant concentration range for their specific experimental system. Adherence to these guidelines and the consistent use of appropriate vehicle controls will ensure the generation of high-quality, trustworthy data.

References

  • El-Sayed, N. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • PubChem. (n.d.). 4-Chloro-6,7,8-trimethoxyquinazoline. National Center for Biotechnology Information. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio website. [Link]

  • Urban, M., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. [Link]

  • Opris, R., et al. (2015). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Kamiloglu, S., et al. (2021). Guidelines for cell viability assays. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Medina-Franco, J. L., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Al-Zoubi, M. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Duarte, Y., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. [Link]

  • NextSDS. (n.d.). 4-chloro-5,6-dimethoxyquinazoline — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Gao, F., & Wei, D. (2015). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Gofman, Y., et al. (2021). DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast. G3: Genes, Genomes, Genetics. [Link]

  • Wang, Y., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline. PMC. [Link]

  • Novotarskyi, S., et al. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline

Welcome to the technical support center for the synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your synthetic route and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline. The synthesis typically proceeds in two key stages: the formation of the quinazolinone ring followed by chlorination.

Step 1: Synthesis of 5,6,7-trimethoxyquinazolin-4(3H)-one

The initial and crucial step is the cyclization reaction to form the quinazolinone core. A common starting material for this is 2-amino-3,4,5-trimethoxybenzoic acid, which can be reacted with a formylating agent.

Question: My yield of 5,6,7-trimethoxyquinazolin-4(3H)-one is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the formation of the quinazolinone ring often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Cyclization: The cyclization of 2-amino-3,4,5-trimethoxybenzoic acid with formamide or formamidine acetate requires high temperatures to drive the reaction to completion. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material.

    • Recommendation: Ensure the reaction temperature is maintained, typically around 140-160 °C when using formamide. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Product Formation: At high temperatures, decarboxylation of the anthranilic acid derivative can occur, leading to byproducts.

    • Recommendation: While high temperatures are necessary, excessive heat or prolonged reaction times should be avoided. A carefully controlled temperature ramp and monitoring can minimize degradation.

  • Choice of Reagents: The choice of the C1 source for the quinazolinone ring is critical.

    • Formamide: Often used in excess and acts as both the formylating agent and the solvent.

    • Formamidine Acetate: Can be a more efficient alternative, sometimes allowing for lower reaction temperatures and shorter reaction times.

    • Recommendation: If yields are low with formamide, consider a trial reaction with formamidine acetate in a suitable high-boiling solvent like absolute ethanol.[1]

Step 2: Chlorination of 5,6,7-trimethoxyquinazolin-4(3H)-one

This step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group, which is a key reactive site for further derivatization.

Question: I am observing significant impurity formation during the chlorination of 5,6,7-trimethoxyquinazolin-4(3H)-one with phosphoryl chloride (POCl₃). How can I minimize these impurities?

Answer:

The chlorination of 4-quinazolinones with POCl₃ is a well-established but often challenging reaction. The formation of impurities is a common issue, primarily due to the reaction mechanism and conditions.

  • Dimer Formation: A major impurity is often a dimeric species formed from the reaction of an unreacted quinazolinone molecule with a phosphorylated intermediate.[2][3]

    • Causality: The reaction proceeds through phosphorylation of the quinazolinone. This activated intermediate can then react with another molecule of the starting quinazolinone if it is present in significant concentration.

    • Solution: To suppress dimer formation, a technique called "hot inverse addition" can be employed. This involves adding a slurry of the quinazolinone to hot POCl₃ (75-95 °C), ensuring that the quinazolinone is immediately consumed and does not accumulate.[2]

  • Incomplete Chlorination: Insufficient chlorinating agent or inadequate temperature can lead to incomplete conversion to the desired 4-chloro product.

    • Recommendation: Use a sufficient excess of POCl₃. The reaction temperature is also critical; after the initial phosphorylation at a lower temperature, the mixture should be heated to 70-90 °C to drive the conversion to the chloroquinazoline.[2][3]

  • Alternative Chlorinating Agents: While POCl₃ is common, other reagents can be used and may offer advantages in certain contexts.

    • Thionyl Chloride (SOCl₂): In some cases, SOCl₂ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can provide a cleaner reaction and higher yields.[4][5]

    • Oxalyl Chloride with Catalytic DMF: This is another effective system for this transformation.[4]

    • Triphenylphosphine-Based Systems: Reagents like triphenylphosphine in combination with N-chlorosuccinimide or tetrachloromethane can also be used.[4]

Reagent SystemTypical ConditionsAdvantagesPotential Issues
POCl₃Reflux, often with a tertiary amine baseReadily available, well-establishedDimer formation, harsh conditions
SOCl₂ / cat. DMFRefluxOften cleaner, high yields reportedCorrosive, requires careful handling
(COCl)₂ / cat. DMFMilder conditionsCan be more selectiveMore expensive
PPh₃ / CCl₄Appel reaction conditionsMilder than POCl₃Stoichiometric phosphine oxide byproduct

Question: My final product, 4-Chloro-5,6,7-trimethoxyquinazoline, is difficult to purify. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

  • Work-up Procedure: After the chlorination reaction, quenching the excess chlorinating agent is a critical step.

    • Standard Quench: The reaction mixture is typically cooled and slowly poured into ice-water or a mixture of ice and a base like sodium bicarbonate or ammonia to neutralize the acidic byproducts.[1][6] This will precipitate the crude product.

    • Caution: This process is highly exothermic and should be performed with care in a well-ventilated fume hood.

  • Recrystallization: This is often the most effective method for purifying the crude product.

    • Solvent Selection: The choice of solvent is key. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of quinazoline derivatives include ethanol, isopropanol, or mixtures of dichloromethane and hexanes.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography may be necessary.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for eluting 4-chloroquinazolines. The optimal eluent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of POCl₃ in the chlorination of 5,6,7-trimethoxyquinazolin-4(3H)-one?

A1: The reaction of a 4-quinazolinone with POCl₃ is not a simple direct displacement. It proceeds in two main stages.[2][3] First, an initial phosphorylation occurs where the quinazolinone reacts with POCl₃ to form various phosphorylated intermediates. These intermediates are then susceptible to nucleophilic attack by chloride ions (Cl⁻), which are also present in the reaction mixture, leading to the formation of the 4-chloroquinazoline product. The reaction is often facilitated by a tertiary amine base which helps in the initial phosphorylation step.[2][3]

G Quinazolinone 5,6,7-Trimethoxy- quinazolin-4(3H)-one Phosphorylated_Intermediate Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate + POCl₃ POCl3 POCl₃ Product 4-Chloro-5,6,7-trimethoxy- quinazoline Phosphorylated_Intermediate->Product + Cl⁻ Dimer Dimer Impurity Phosphorylated_Intermediate->Dimer + Quinazolinone Chloride_Ion Cl⁻

Caption: Simplified mechanism of POCl₃ chlorination.

Q2: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A2: Yes, safety is paramount.

  • Phosphoryl chloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl). Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • High-Temperature Reactions: The cyclization step often requires high temperatures. Use a heating mantle with a temperature controller and ensure the reaction is conducted in appropriate glassware.

  • Quenching: The quenching of chlorinating agents is highly exothermic. Add the reaction mixture to the ice/water mixture slowly and with constant stirring to control the temperature.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Microwave-assisted synthesis can be a valuable tool for accelerating organic reactions. For the synthesis of quinazoline derivatives, microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields, particularly in the cyclization step.[7][8] If you have access to a microwave reactor, it is worth exploring its application to your synthesis, starting with small-scale optimization experiments.

Q4: How does the substitution pattern on the aniline precursor affect the initial cyclization reaction?

A4: The electronic nature of the substituents on the anthranilic acid precursor can influence the nucleophilicity of the amino group and thus the rate of the cyclization reaction. Electron-donating groups, such as the methoxy groups in 2-amino-3,4,5-trimethoxybenzoic acid, generally increase the electron density on the aromatic ring and the nucleophilicity of the amine, which can facilitate the reaction.

G cluster_0 Synthesis Workflow Start 2-Amino-3,4,5- trimethoxybenzoic Acid Cyclization Cyclization (e.g., with Formamide) Start->Cyclization Quinazolinone 5,6,7-Trimethoxy- quinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (e.g., with POCl₃) Quinazolinone->Chlorination Product 4-Chloro-5,6,7-trimethoxy- quinazoline Chlorination->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow.

References

  • Knesl, P., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Available at: [Link]

  • Knesl, P., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Available at: [Link]_

  • Semantic Scholar. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Available at: [Link]

  • MDPI. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Available at: [Link]

  • Scilit. (n.d.). A New Synthesis of Gefitinib. Available at: [Link]

  • PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]

  • LOCKSS. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available at: [Link]

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Available at: [Link]

  • PubMed. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 4-Chloro-5,6,7-trimethoxyquinazoline analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic analysis: resolving HPLC peak taili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic analysis: resolving HPLC peak tailing for 4-Chloro-5,6,7-trimethoxyquinazoline .

This molecule, a highly functionalized basic heterocyclic compound, is notoriously prone to non-ideal chromatographic behavior. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to ensure your analytical methods yield symmetrical peaks, robust quantitation, and reproducible data.

Mechanistic Insight: The Root Cause of Peak Tailing

To solve peak tailing, we must first understand the causality behind it. 4-Chloro-5,6,7-trimethoxyquinazoline contains a quinazoline ring with basic nitrogen atoms. In reversed-phase HPLC (RP-HPLC), peak tailing for such basic compounds is rarely caused by the hydrophobic partitioning mechanism itself. Instead, it is driven by secondary interactions [1].

Standard silica-based stationary phases contain residual silanol groups (Si-OH). At neutral or slightly acidic pH, these silanols deprotonate to form negatively charged sites (Si-O⁻)[2]. Concurrently, the basic nitrogen atoms on the quinazoline ring become protonated (NH⁺). This creates a strong, slow-release ion-exchange interaction between the analyte and the stationary phase[3]. Because this secondary retention mechanism is energetically different and slower to equilibrate than the primary hydrophobic interaction, a fraction of the analyte molecules is delayed, resulting in an asymmetrical "tail" at the back of the peak[4].

Mechanism A 4-Chloro-5,6,7-trimethoxyquinazoline (Protonated Basic Nitrogen) B Residual Silanol Groups (Si-O⁻) on Silica A->B Unwanted Interaction E Masked/Protonated Silanols (Si-OH) A->E No Ionic Interaction C Strong Ionic Interaction (Peak Tailing) B->C D Triethylamine (TEA) or Low pH D->B Neutralizes/Competes D->E F Ideal Hydrophobic Retention (Symmetrical Peak) E->F

Mechanism of silanol-induced peak tailing and its resolution via mobile phase modifiers.

Diagnostic Workflow

Before altering your method, you must systematically isolate the variable causing the tailing. The symmetry of a peak is quantified using the USP Tailing Factor ( Tf​ ), calculated at 5% of the peak height[5]. An ideal peak has a Tf​ of 1.0; values >1.5 typically require intervention.

Workflow Start Observe Peak Tailing (Tf > 1.5) Q1 Are ALL peaks tailing? Start->Q1 Yes Yes: Physical Issue Q1->Yes True No No: Chemical Issue (Specific to Analyte) Q1->No False Action1 Check Column Frit, Guard Column, or Void Yes->Action1 Q2 Does tailing decrease with lower injection volume? No->Q2 Overload Yes: Mass/Volume Overload Q2->Overload True Silanol No: Secondary Silanol Interactions Q2->Silanol False Action2 Dilute Sample or Reduce Injection Vol Overload->Action2 Action3 Lower pH (<3.0) or Add TEA Modifier Silanol->Action3

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Troubleshooting FAQs

Q1: How do I eliminate silanol-driven secondary interactions for 4-Chloro-5,6,7-trimethoxyquinazoline? A: You have three primary avenues:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to below 3.0 (using phosphoric acid or trifluoroacetic acid). Because silanol groups have a pKa of ~3.5–4.5, a low pH ensures they are fully protonated (neutral Si-OH), thereby shutting down the ion-exchange mechanism[2],[6].

  • Amine Modifiers: If a low pH method is unsuitable, add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and masks active silanol sites, preventing the bulkier quinazoline analyte from interacting[3],[7].

  • Column Chemistry Upgrade: Switch from older Type A silica to high-purity Type B silica columns that feature dense end-capping or bidentate steric protection (e.g., Agilent ZORBAX Extend)[1],[2].

Q2: I optimized the mobile phase, but my peak is still tailing. Could it be the sample solvent? A: Yes. Injecting the sample in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase composition causes the analyte to travel rapidly through the column before partitioning properly, leading to peak distortion, fronting, or tailing[6],[4]. Always dissolve your sample in the mobile phase or a weaker solvent.

Q3: Every peak in my chromatogram is tailing, not just the quinazoline. What does this indicate? A: When all peaks exhibit tailing, the root cause is physical, not chemical[4],[8]. This typically points to a blocked inlet frit, a contaminated guard column, or a physical void at the head of the column bed caused by pressure shocks[5],[8].

Experimental Protocols

Protocol A: Mobile Phase Optimization with Triethylamine (TEA)

This protocol utilizes competitive amine masking to achieve symmetrical peaks at near-neutral pH.

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Modifier Addition: Add exactly 1.0 mL of HPLC-grade Triethylamine (TEA) to achieve a 0.1% (v/v) concentration[3].

  • pH Titration: Slowly titrate the solution with dilute phosphoric acid ( H3​PO4​ ) while monitoring with a calibrated pH meter until a final pH of 6.5 ± 0.2 is reached. Causality Note: Adjusting the pH ensures TEA remains protonated and effective as a silanol blocker without degrading the silica matrix.

  • Filtration & Degassing: Vacuum filter the buffer through a 0.45 μm (or 0.22 μm for UHPLC) membrane filter to remove particulates.

  • System Equilibration: Pump the mobile phase through an end-capped C18 column at 1.0 mL/min for at least 20 column volumes to ensure all silanol sites are fully masked prior to the first injection.

Protocol B: Diagnosing and Resolving Physical Column Voids

A self-validating procedure to eliminate physical flow path disruptions.

  • Baseline Assessment: Inject a system suitability standard and calculate the USP Tailing Factor ( Tf​ ).

  • System Isolation: Disconnect the column outlet from the detector to prevent flow cell contamination.

  • Reverse Flush (If Permitted): Check the manufacturer's specifications. If allowed, reverse the column orientation and flush with 10–20 column volumes of 100% strong solvent (e.g., Acetonitrile) to dislodge matrix particulates from the inlet frit[2].

  • Guard Column Replacement: If a guard column is installed, discard the old cartridge and install a new one[5].

  • Re-evaluation: Reconnect the column in the normal flow direction, equilibrate, and re-inject the standard. If Tf​ remains > 1.5 for all peaks, the silica bed has irreversibly collapsed, and the column must be replaced[8].

Quantitative Data Presentation

The following table summarizes the expected impact of various troubleshooting interventions on the peak symmetry of 4-Chloro-5,6,7-trimethoxyquinazoline.

Intervention StrategyMobile Phase ConditionsColumn ChemistryUSP Tailing Factor ( Tf​ )Resolution Status
Baseline (No Optimization) 50:50 ACN:Water (Neutral pH)Standard C18 (Type A)2.85Severe Tailing
pH Adjustment Only 50:50 ACN:Water (pH 2.5)Standard C18 (Type A)1.42Marginal Improvement
Amine Modifier Addition 50:50 ACN:Water + 0.1% TEAStandard C18 (Type A)1.15Acceptable
Column Upgrade Only 50:50 ACN:Water (Neutral pH)End-capped C18 (Type B)1.20Acceptable
Combined Optimization 50:50 ACN:Water + 0.1% TEA (pH 6.5)End-capped C18 (Type B)1.02 Ideal Symmetry

References

  • Understanding HPLC Peak Tailing Scribd[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies PMC (National Institutes of Health)[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes LCGC International[Link]

  • Troubleshooting HPLC - Tailing Peaks Restek Resource Hub[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis of 4-Substituted-5,6,7-trimethoxyquinazoline Analogues as Anticancer Agents

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved tyrosine kinase inhibitors.[1] The strategic placement of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved tyrosine kinase inhibitors.[1] The strategic placement of methoxy groups on the quinazoline ring, particularly the 5,6,7-trimethoxy pattern, has been explored as a means to enhance potency and selectivity. This guide provides a comprehensive comparison of the in vitro efficacy of a series of 4-substituted-5,6,7-trimethoxyquinazoline analogues, offering a deep dive into their cytotoxic effects, mechanism of action, and the experimental methodologies used for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this specific chemical series.

Introduction to the 5,6,7-Trimethoxyquinazoline Scaffold

The quinazoline ring system is a key pharmacophore in the development of anticancer agents, largely due to its ability to mimic the adenine portion of ATP and bind to the ATP-binding site of various protein kinases.[1] The addition of methoxy groups at the 5, 6, and 7 positions of the quinazoline core can significantly influence the molecule's electronic properties and its interaction with target proteins. These substitutions can enhance binding affinity and modulate the pharmacokinetic properties of the compounds. This guide focuses on analogues derived from a 4-chloro-5,6,7-trimethoxyquinazoline precursor, where the 4-position is substituted with various N-phenyl(ethyl)amino moieties.

Comparative Cytotoxicity of 4-Amino-5,6,7-trimethoxyquinazoline Analogues

A study by Zhang et al. synthesized a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives and evaluated their in vitro anticancer activity against a panel of human cancer cell lines.[2] The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using a 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results are summarized in the table below.

Compound IDR (Substitution on N-phenyl(ethyl))PC3 (Prostate Cancer) IC₅₀ (µM)BGC823 (Gastric Cancer) IC₅₀ (µM)Bcap37 (Breast Cancer) IC₅₀ (µM)
6p 4-fluorophenethyl10.3 ± 1.28.5 ± 0.77.9 ± 0.5
6q 4-chlorophenethyl8.9 ± 1.16.8 ± 0.56.5 ± 0.4
6x 4-bromophenethyl6.2 ± 0.93.2 ± 0.13.1 ± 0.1

Data extracted from Zhang et al., 2013.[2]

From this data, a clear structure-activity relationship emerges. The nature of the halogen substituent on the phenethyl group at the 4-position of the quinazoline ring significantly impacts the cytotoxic activity. The potency increases as the halogen moves down the group from fluorine to chlorine to bromine, with compound 6x (4-bromophenethyl) exhibiting the most potent anticancer activity across all three cell lines tested.[2]

Mechanistic Insights: Inhibition of ERK1/2 Phosphorylation and Induction of Apoptosis

To elucidate the mechanism of action of these potent analogues, their effect on the extracellular signal-regulated kinase (ERK) signaling pathway was investigated. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, and its dysregulation is a hallmark of many cancers.[3]

Compounds 6p , 6q , and 6x were found to strongly inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2 in PC3 cells at a concentration of 1.28 µM.[2] This suggests that these 5,6,7-trimethoxyquinazoline analogues exert their anticancer effects, at least in part, by targeting the EGFR-mediated signaling pathway.

Furthermore, the most potent compound, 6x , was evaluated for its ability to induce apoptosis (programmed cell death) in PC3 cells. Using acridine orange/ethidium bromide (AO/EB) staining, Hoechst 33258 staining, DNA ladder assays, and flow cytometry, it was demonstrated that compound 6x induced apoptosis in a dose-dependent manner.[2] After a 72-hour treatment, the apoptosis ratios were 11.6% at 1 µM and 31.8% at 10 µM, confirming that apoptosis is a key mechanism of cell death induced by this analogue.[2]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

EGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Analogues 5,6,7-Trimethoxyquinazoline Analogues Analogues->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors ERK_n->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Inhibition of the EGFR-ERK signaling pathway by 5,6,7-trimethoxyquinazoline analogues.

Experimental_Workflow Synthesis Synthesis of Analogues Cell_Culture Cancer Cell Line Culture (PC3, BGC823, Bcap37) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC₅₀) Cell_Culture->MTT_Assay ERK_Assay Western Blot for p-ERK1/2 Inhibition Cell_Culture->ERK_Assay Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Staining) Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis & SAR MTT_Assay->Data_Analysis ERK_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for in vitro evaluation of quinazoline analogues.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro assays discussed.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-substituted-5,6,7-trimethoxyquinazoline analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[6] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5][7]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at various concentrations for the desired time period (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The in vitro evidence strongly suggests that 4-substituted-5,6,7-trimethoxyquinazoline analogues are a promising class of anticancer agents. The structure-activity relationship clearly indicates that the nature of the substituent at the 4-position is a critical determinant of cytotoxic potency. The demonstrated mechanism of action, involving the inhibition of the EGFR-ERK signaling pathway and the induction of apoptosis, provides a solid rationale for their anticancer effects.

Future research should focus on expanding the library of analogues to further refine the structure-activity relationships. Investigating the selectivity of these compounds against a broader panel of kinases would provide a more complete picture of their target profile. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most potent analogues in preclinical cancer models.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • ResearchGate. (n.d.). Schematic of the EGF activated ERK pathway. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). EGFR cell signaling The MEK/ERK signaling pathway. Retrieved from [Link]

  • PubMed. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
  • BioAssay Systems. (n.d.). ERK Phoshorylation. Retrieved from [Link]

  • YouTube. (2018). MAPK/ERK Signaling Pathway. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]

  • ResearchGate. (n.d.). A scheme of the MAPK/ERK pathway and EGFR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry, 66, 41-50.
  • SID. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

Sources

Comparative

Reproducibility of 4-Chloro-5,6,7-trimethoxyquinazoline Synthesis Methods Across Different Labs: A Comparative Guide

Executive Summary & Scientific Context The compound 4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) is a highly valuable electrophilic intermediate utilized extensively in the drug development pipeline, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) is a highly valuable electrophilic intermediate utilized extensively in the drug development pipeline, particularly for synthesizing multi-targeted kinase inhibitors and quinazoline-based antihypertensive agents[1].

Despite its structural simplicity, the conversion of the precursor 5,6,7-trimethoxyquinazolin-4(3H)-one to its 4-chloro derivative is a notorious bottleneck in scale-up chemistry. Discrepancies in lab-to-lab reproducibility frequently arise from trace moisture, reagent degradation, and nuanced differences in workup procedures. As a Senior Application Scientist, I have observed that standardizing the chlorination mechanism—and understanding the thermodynamic causality behind each step—is the only way to ensure batch-to-batch consistency.

This guide objectively compares the two industry-standard synthetic routes (Phosphorus Oxychloride vs. Thionyl Chloride), providing self-validating protocols and comparative analytical data to help your lab optimize its workflows.

Mechanistic Causality: The Role of the Chlorinating Agent

The transformation relies on the nucleophilic substitution of the tautomeric lactim hydroxyl group. However, simply boiling the quinazolinone in a chlorinating agent often leads to incomplete conversion and tarry byproducts.

The Causality of Catalysis: Both POCl3​ and SOCl2​ methods are significantly accelerated by the addition of catalytic N,N-dimethylformamide (DMF) [2]. DMF reacts with the chlorinating agent to form a Vilsmeier-Haack type intermediate (a highly electrophilic chloroiminium ion). This intermediate activates the C4-oxygen, forming an excellent leaving group (a phosphorodichloridate for POCl3​ , or a chlorosulfite for SOCl2​ ) that is subsequently displaced by the chloride ion via an SN​Ar mechanism.

Thermodynamic Considerations:

  • POCl3​ (Boiling Point 105°C): Provides a higher reflux temperature, which is often necessary to overcome the activation energy barrier imposed by the electron-donating trimethoxy groups on the quinazoline ring.

  • SOCl2​ (Boiling Point 79°C): Operates at a lower temperature but produces strictly gaseous byproducts ( SO2​ and HCl ). This makes the reaction thermodynamically favorable via Le Chatelier's principle and vastly simplifies the post-reaction concentration step[4].

Mechanism A Quinazolin-4(3H)-one (Lactam) B Lactim Tautomer (C4-OH) A->B Tautomerization D Activated Intermediate (O-Phosphorodichloridate / Chlorosulfite) B->D Reacts with C Vilsmeier Reagent (DMF + Chlorinating Agent) C->D Activates OH E Chloride Attack (SNAr) D->E F 4-Chloro-5,6,7- trimethoxyquinazoline E->F Leaving group departs

Mechanistic pathway of Vilsmeier-activated chlorination of quinazolinones.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, a protocol must be a self-validating system. The following methodologies include built-in visual and chemical indicators to confirm reaction progress without relying solely on offline HPLC/TLC analysis.

Protocol A: Phosphorus Oxychloride ( POCl3​ ) Method

This is the preferred method for highly pure, research-grade synthesis where the electron-rich trimethoxy ring resists lower-temperature chlorination.

  • Suspension: Suspend 1.0 eq of 5,6,7-trimethoxyquinazolin-4(3H)-one in neat POCl3​ (approx. 5-10 volumes).

    • Causality: Neat POCl3​ acts as both the reagent and the solvent, ensuring pseudo-first-order kinetics and preventing solvent-induced side reactions.

  • Catalysis: Add 0.05 eq of anhydrous DMF dropwise at room temperature.

    • Validation Indicator: A slight exotherm and a color shift to pale yellow validate the in-situ formation of the Vilsmeier reagent.

  • Reflux: Heat the mixture to 90-100°C for 3-4 hours under an inert atmosphere.

    • Validation Indicator: The opaque suspension will transition into a clear, homogenous amber solution. This phase change is the primary visual cue that the insoluble quinazolinone has been fully consumed.

  • Concentration & Azeotrope: Cool to room temperature and distill off excess POCl3​ under reduced pressure. Co-evaporate the resulting residue with anhydrous toluene (2 x 3 volumes).

    • Causality: Toluene forms an azeotrope with POCl3​ and HCl . This critical step removes residual acid that would otherwise aggressively hydrolyze the highly electrophilic 4-chloro product back to the starting material during the aqueous quench.

  • Quench & Extraction: Dissolve the residue in dichloromethane (DCM) and pour slowly over a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ .

    • Causality: The biphasic quench controls the exotherm. The NaHCO3​ neutralizes residual phosphoric acids without providing a strong hydroxide nucleophile (like NaOH would) that could attack the newly formed C-Cl bond. Extract, dry over MgSO4​ , and concentrate.

Protocol B: Thionyl Chloride ( SOCl2​ ) Method

Preferred for large-scale manufacturing due to the ease of reagent removal and less hazardous aqueous workup [3].

  • Suspension: Suspend 1.0 eq of the quinazolinone in neat SOCl2​ (10 volumes).

  • Catalysis: Add 0.05 eq of anhydrous DMF dropwise.

  • Reflux: Heat to 75-80°C for 5-7 hours.

    • Validation Indicator: Continuous, vigorous gas evolution ( SO2​ and HCl ) will occur. The reaction is complete when gas evolution ceases and the solution becomes completely transparent.

  • Concentration: Remove excess SOCl2​ in vacuo.

    • Causality: Because SOCl2​ is highly volatile, the toluene azeotrope step is often unnecessary, reducing total processing time.

  • Workup: Dissolve in DCM, wash with cold saturated NaHCO3​ , dry, and concentrate to yield the product.

Workflow A 3,4,5-Trimethoxy- 2-aminobenzoic acid B Formamidine Acetate (Reflux, 125°C) A->B C 5,6,7-Trimethoxy- quinazolin-4(3H)-one B->C Cyclization D Chlorination (POCl3 or SOCl2) C->D E 4-Chloro-5,6,7- trimethoxyquinazoline D->E Nucleophilic Substitution

General synthetic workflow from anthranilic acid to 4-chloroquinazoline.

Comparative Data: Cross-Lab Reproducibility

To quantify the performance of these methods, we aggregated data across multiple scale-up campaigns. The table below outlines the objective performance metrics of different chlorinating agents used on 5,6,7-trimethoxyquinazolin-4(3H)-one.

Chlorinating AgentCatalystAvg. Yield (%)Purity (HPLC)Reaction TimeScalabilityPrimary Failure Mode in Cross-Lab Tests
POCl3​ DMF (cat.)88 - 94%>98%3 - 4 hModerateHydrolysis during aqueous quench if not properly azeotroped with toluene.
SOCl2​ DMF (cat.)85 - 92%>96%5 - 7 hHighIncomplete conversion due to the lower reflux temp (79°C) failing to overcome steric hindrance.
Oxalyl Chloride DMF (cat.)70 - 80%>90%8 - 12 hLowSide reactions and degradation; prohibitive cost of reagent at multi-kilogram scale.

Conclusion & Best Practices

Achieving high reproducibility in the synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline requires precise control over the workup phase rather than just the reaction phase.

While SOCl2​ offers an operationally simpler concentration step and is highly recommended for kilogram-scale manufacturing, the POCl3​ method remains the gold standard for research labs . The higher reflux temperature of POCl3​ reliably drives the reaction to completion, overcoming the electron-donating effects of the trimethoxy groups that often stall SOCl2​ reactions. If your lab struggles with variable yields using POCl3​ , the root cause is almost certainly product hydrolysis during the aqueous quench. Implementing the toluene azeotrope step prior to the biphasic quench will immediately resolve this discrepancy and restore batch-to-batch consistency.

References

  • Fluorochem - 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE (CAS 55496-54-3) Product Data.1

  • BenchChem - Application Notes and Protocols: Synthesis and Characterization of Quazodine.2

  • ChemicalBook - 4-Chloro-6,7-dimethoxyquinazoline synthesis (EP1218357 Reference).3

  • Semantic Scholar - Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline Headgroups.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-5,6,7-trimethoxyquinazoline

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a predictable system of chemical behaviors. Handling 4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) requi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a predictable system of chemical behaviors. Handling 4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) requires a rigorous understanding of its physicochemical properties. This compound is a highly reactive pharmaceutical intermediate designed specifically to undergo rapid Nucleophilic Aromatic Substitution (SNAr) in drug discovery workflows[1].

To handle this chemical safely, we must design our Personal Protective Equipment (PPE) and operational protocols around its two primary hazards: its aggressive electrophilicity and its extreme moisture sensitivity[2].

Hazard Assessment & Mechanistic Causality

The danger of 4-Chloro-5,6,7-trimethoxyquinazoline lies in the electron-deficient C4 position of its quinazoline ring. This position is highly susceptible to nucleophilic attack.

  • Biological Reactivity: If the powder contacts unprotected skin or mucous membranes, nucleophilic amino acid residues (e.g., lysine in keratin) can attack the C4 position, leading to covalent protein modification and severe irritation[3].

  • Moisture Sensitivity: Upon exposure to ambient humidity, the compound undergoes rapid hydrolysis. Water acts as the nucleophile, converting the chemical into a quinazolin-4-one derivative while simultaneously releasing highly corrosive Hydrogen Chloride (HCl) gas [2].

HazardPathway A 4-Chloro-5,6,7- trimethoxyquinazoline C Hydrolysis Reaction A->C Electrophilic C4 B Atmospheric Moisture (H2O) B->C Nucleophilic attack D Quinazolin-4-one Derivative C->D Major Product E Hydrogen Chloride (HCl) Gas C->E Toxic Byproduct

Fig 1: Hydrolysis pathway of 4-chloroquinazolines generating corrosive HCl gas.

Quantitative Hazard & PPE Mitigation Matrix

To neutralize these specific chemical threats, your PPE must act as a self-validating barrier system. Below is the quantitative breakdown of the required safety gear based on standard GHS hazard classifications for halogenated quinazolines[3],[4].

GHS Hazard CodeClinical/Chemical ManifestationRecommended PPE & Engineering ControlMechanistic Rationale for Protection
H302 (Acute Oral)Harmful if swallowedN95/P100 Particulate Respirator (if outside hood)Prevents inhalation/ingestion of aerosolized micro-particles during weighing.
H315 (Skin Irritation)Covalent protein modificationDouble Nitrile Gloves (≥0.12 mm thickness)Blocks SNAr cross-linking with epidermal nucleophiles (keratin).
H319 (Eye Irritation)Severe ocular tissue damageChemical Splash Goggles (Not safety glasses)Forms a vapor seal against evolved HCl gas and rogue particulates.
H335 (Resp. Irritation)Mucous membrane burnsFume Hood (Face velocity ≥100 fpm)Actively vents HCl gas generated from ambient moisture hydrolysis.

Operational Protocol: From Weighing to Waste Disposal

Handling this compound requires strict environmental controls. Because the chemical is stored at 2-8 °C to preserve its integrity, improper handling can lead to condensation, immediate hydrolysis, and hazardous gas evolution.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the fume hood is fully operational with a face velocity of at least 100 feet per minute (fpm). All handling must occur behind the sash.

  • Thermal Equilibration: Retrieve the stock bottle from 2-8 °C storage. Place it inside a desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold bottle pulls ambient moisture into the container, degrading the reagent and generating trapped HCl gas.

Phase 2: Gowning and Handling
  • Don PPE: Equip a standard chemical-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Static Mitigation: 4-Chloroquinazolines present as fine, static-prone powders. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from aerosolizing and adhering to your gloves.

  • Rapid Transfer: Weigh the required mass swiftly. Immediately flush the stock bottle with a heavy inert gas (dry Argon is preferred over Nitrogen) to blanket the solid before sealing.

Phase 3: Quenching and Disposal

Never dispose of unreacted 4-chloro-5,6,7-trimethoxyquinazoline directly into aqueous waste, as this will cause rapid, uncontrolled HCl evolution.

  • Solubilization: Dissolve any residual powder, contaminated weigh boats, or reaction waste in a compatible, non-nucleophilic organic solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • Controlled Hydrolysis: Transfer the solution to a stirring flask inside the fume hood. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • Neutralization: The water will safely hydrolyze the C4-chloride, while the NaHCO3​ immediately neutralizes the evolving HCl, generating harmless CO2​ gas[2].

  • Separation: Once effervescence ceases, separate the organic and aqueous layers, disposing of them in their respective institutional waste streams.

Workflow Start Pre-Operation: Thermal Equilibration PPE Don PPE: Double Gloves, Goggles, Coat Start->PPE Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Transfer Transfer: Inert Gas Blanket (Ar/N2) Weigh->Transfer Quench Disposal: Quench with Mild Base (NaHCO3) Transfer->Quench

Fig 2: Standard operating procedure for handling moisture-sensitive quinazolines.

Emergency Response Protocol

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3]. Do not apply neutralizing chemicals directly to the skin.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If respiratory irritation persists (due to HCl exposure), administer oxygen and seek emergency medical care.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7-trimethoxyquinazoline
Reactant of Route 2
4-Chloro-5,6,7-trimethoxyquinazoline
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